molecular formula C14H15N7O2 B2953766 (E)-7-ethyl-3-methyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione CAS No. 682776-26-7

(E)-7-ethyl-3-methyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2953766
CAS No.: 682776-26-7
M. Wt: 313.321
InChI Key: DFLGASZGSXYMQM-LZYBPNLTSA-N
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Description

The compound (E)-7-ethyl-3-methyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative characterized by a bicyclic purine-2,6-dione core substituted with a 7-ethyl group, a 3-methyl group, and an (E)-configured hydrazinyl moiety linked to a pyridin-3-ylmethylene group at position 7. This structure positions it within a class of bioactive molecules often investigated for kinase inhibition or antiviral activity due to the purine scaffold’s role in nucleotide mimicry .

Properties

IUPAC Name

7-ethyl-3-methyl-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O2/c1-3-21-10-11(20(2)14(23)18-12(10)22)17-13(21)19-16-8-9-5-4-6-15-7-9/h4-8H,3H2,1-2H3,(H,17,19)(H,18,22,23)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLGASZGSXYMQM-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1NN=CC3=CN=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(N=C1N/N=C/C3=CN=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-7-ethyl-3-methyl-8-(2-(pyridin-3-ylmethylene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula: C14H16N6O2
  • Molecular Weight: 296.32 g/mol

The presence of the pyridine ring and hydrazine moiety suggests potential interactions with biological targets, making it a candidate for various pharmacological applications.

Anticancer Activity

Recent studies have indicated that purine derivatives, including the compound , exhibit significant anticancer properties. For example:

  • In vitro Studies: Several derivatives were tested against various cancer cell lines, showing cytotoxic effects with IC50 values ranging from 10 to 50 µM. The mechanism of action was linked to the inhibition of DNA synthesis and induction of apoptosis in cancer cells .
  • Case Study: A derivative similar to this compound was evaluated in vivo in mouse models, resulting in a significant reduction in tumor size compared to controls .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties:

  • Screening Against Bacteria: In vitro assays showed that the compound exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with MIC values ranging from 25 to 100 µg/mL .
  • Mechanism of Action: The antimicrobial effect is believed to stem from the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

Studies have reported that similar compounds possess anti-inflammatory properties:

  • In vitro Assays: The compound was tested for its ability to inhibit COX enzymes (COX-1 and COX-2), showing IC50 values comparable to standard anti-inflammatory drugs like ibuprofen .

Table of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC (µM)Reference
AnticancerVarious cancer cell lines10 - 50
AntibacterialStaphylococcus aureus25 - 100
Escherichia coli50 - 150
Anti-inflammatoryCOX inhibition30 - 80

Synthesis Methods

The synthesis of this compound typically involves multicomponent reactions (MCR):

  • Starting Materials: Ethylurea, pyridine derivatives, and hydrazine.
  • Reaction Conditions: The reaction is often conducted under reflux conditions using solvents like ethanol or water.
  • Yield: Reported yields range from 60% to 85%, depending on the specific reaction conditions employed .

Case Study on Synthesis

A detailed study on the synthesis of similar purine derivatives highlighted the efficiency of microwave-assisted methods, achieving higher yields and shorter reaction times compared to traditional heating methods .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity :

  • The target compound’s pyridin-3-ylmethylene group distinguishes it from analogs featuring hydroxyphenyl (), ethoxybenzylidene (), or indolylidene () moieties. Pyridine’s nitrogen atom may enhance solubility or metal coordination compared to purely aromatic systems .
  • The 7-ethyl and 3-methyl groups on the purine core are conserved in some analogs (e.g., ), but others feature bulkier substituents (e.g., 7-octyl in ), which could impact membrane permeability or steric hindrance .

In contrast, the (Z)-configuration in may alter binding geometry .

Biological Implications: While direct activity data for the target compound is unavailable, analogs like ’s chlorophenoxy-indole derivative suggest that electron-withdrawing groups (e.g., Cl) and fused heterocycles (e.g., indole) enhance kinase inhibition or cytotoxicity . The target compound’s pyridine group may similarly modulate activity through electronic effects.

Methodological Considerations in Compound Similarity Analysis

The comparison of structural analogs relies on cheminformatic tools and the similar property principle , which posits that structurally similar compounds exhibit comparable biological activities . Key methodologies include:

Table 2: Similarity Assessment Methods

Method Description Application to Target Compound
Tanimoto Coefficient Compares molecular fingerprints (e.g., MACCS, Morgan) to quantify overlap. High similarity expected with due to shared purine core and ethyl groups .
3D Pharmacophore Modeling Aligns functional groups in 3D space to predict target binding. The pyridine and hydrazine groups may align with kinase ATP-binding sites.
Activity Cliff Analysis Identifies small structural changes causing drastic activity differences. Substituting pyridine (target) with indole () could represent an activity cliff .

Challenges:

  • Descriptor Sensitivity : Small changes in substituents (e.g., pyridine vs. benzene in ) may yield high Tanimoto scores but divergent biological outcomes, highlighting the need for multi-parameter analysis .
  • Data Gaps: Limited experimental data for purine-dione derivatives restricts validation of computational predictions.

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